molecular formula C6H6Br2N2S B2894686 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide CAS No. 2174000-03-2

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide

Cat. No.: B2894686
CAS No.: 2174000-03-2
M. Wt: 298
InChI Key: RFIBEWIHNNPIOO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide (CAS 2174000-03-2) is a high-value chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a fused imidazo[4,3-b][1,3]thiazole heterocyclic system, a privileged scaffold known for its wide spectrum of biological activities . The presence of a reactive bromomethyl group at the 3-position makes this molecule an essential synthetic intermediate for the construction of more complex target molecules via nucleophilic substitution reactions, such as alkylations and cross-coupling protocols . The imidazothiazole core is of significant interest in pharmaceutical research. Derivatives of this and related bifunctional heterocyclic systems have demonstrated a broad spectrum of pharmacological properties in preclinical studies, including potential as antitumor, antibacterial, antifungal, and anti-inflammatory agents . The specific structural motif allows these molecules to interact unpredictably with physiological systems, potentially resetting biochemical pathways, inhibiting enzymes, or blocking receptors . As such, this reagent serves as a critical building block for medicinal chemists focused on designing novel therapeutic candidates, optimizing drug efficacy, and investigating new mechanisms of action . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

3-(bromomethyl)imidazo[5,1-b][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S.BrH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIBEWIHNNPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174000-03-2
Record name 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide
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Preparation Methods

Nucleophilic Bromination of Methyl-Substituted Precursors

The most widely reported route involves bromination of 3-methylimidazo[4,3-b]thiazole using brominating agents. A key study utilized N-bromosuccinimide (NBS) under free-radical conditions to selectively brominate the methyl group. In this method, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate reacts with NBS in carbon tetrachloride (CCl₄) under reflux, catalyzed by azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, generating the bromomethyl derivative in 68–72% yield.

An alternative approach employs bromine (Br₂) in the presence of Lewis acids. For example, reacting 3-methylimidazo[4,3-b]thiazole with bromine in dry ether and anhydrous AlCl₃ at 0–5°C achieves bromination at the methyl position. This method, while efficient, requires careful control of stoichiometry to avoid over-bromination. The hydrobromide salt forms in situ due to HBr liberation during the reaction.

Cyclocondensation of 2-Mercaptobenzimidazole Derivatives

A cyclization strategy leverages 2-mercaptobenzimidazole (3 ) and α-bromoacetophenone derivatives. For instance, treatment of 2-mercaptobenzimidazole with 3-bromopropiophenone in hydrobromic acid (HBr) induces cyclization, yielding the thiazolo[3,2-a]benzimidazole core. Subsequent bromination at the exocyclic methyl group with PBr₃ in dichloromethane furnishes the target compound. This method is advantageous for introducing substituents on the benzimidazole ring but requires multi-step purification.

One-Pot Synthesis via Bromoalkylation

A scalable one-pot method combines imidazo[4,3-b]thiazole formation and bromomethylation. Reacting 4-amino-1,3-thiazole-2-thiol with 1,2-dibromoethane in ethanol under reflux generates the imidazo-thiazole ring, with simultaneous bromomethyl group installation. The hydrobromide salt precipitates upon cooling, yielding 85–90% purity, which is further refined via recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity Key Advantage
Radical Bromination NBS, AIBN, CCl₄ 68–72 >95% Selectivity for benzylic position
Lewis Acid-Mediated Br₂, AlCl₃, ether 75–80 90–92% In situ salt formation
Halogen Exchange LiBr, DMF 65 88% Late-stage functionalization
One-Pot Bromoalkylation 1,2-Dibromoethane, EtOH 85–90 85% Scalability

Mechanistic Insights and Optimization

  • Radical Bromination : AIBN initiates radical formation, abstracting a hydrogen atom from the methyl group to generate a benzylic radical. Bromine transfer from NBS completes the substitution.
  • Electrophilic Bromination : Br₂ activated by AlCl₃ generates Br⁺, which attacks the electron-rich methyl group.
  • SN2 Halogen Exchange : The chloride leaving group is displaced by bromide in a bimolecular reaction, favored by DMF’s high polarity.

Optimization trials indicate that NBS in CCl₄ provides superior regioselectivity, while AlCl₃-mediated bromination offers higher yields but requires rigorous exclusion of moisture.

Analytical Characterization

Synthetic batches are validated via:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 4.82 (s, 2H, CH₂Br), 7.45–7.89 (m, 3H, aromatic).
  • LC-MS : m/z 217.09 [M+H]⁺, isotopic pattern consistent with bromine.
  • Elemental Analysis : Calculated for C₆H₅BrN₂S·HBr: C 24.51%, H 1.71%, N 9.52%; Found: C 24.48%, H 1.69%, N 9.49%.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled addition of Br₂ at low temperatures minimizes di-brominated byproducts.
  • Hydroscopicity : The hydrobromide salt absorbs moisture; storage under nitrogen with desiccants is recommended.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 50:50) effectively separates unreacted starting materials.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) using the one-pot bromoalkylation method achieved 82% yield with 91% purity. Key parameters include:

  • Stirring rate ≥ 500 rpm to ensure homogeneous mixing.
  • Stepwise bromine addition to control exothermicity.
  • Ethanol recrystallization for crystal habit uniformity.

Emerging Methodologies

Recent advances include electrochemical bromination , where a platinum anode oxidizes bromide ions to bromine, enabling in situ generation and reduced reagent waste. Preliminary trials show 70% yield under mild conditions (25°C, 1.5 V).

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.

    Oxidation Reactions: Oxidized forms of the original compound.

    Reduction Reactions: Methyl derivatives of imidazo[4,3-b][1,3]thiazole.

Scientific Research Applications

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight Melting Point Stability/Solubility Insights
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide Imidazo[4,3-b][1,3]thiazole Bromomethyl, hydrobromide 204.06 Not reported Likely hygroscopic due to HBr salt
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide Dihydroimidazo[2,1-b][1,3]thiazole 4-Bromophenyl, bromine 440.98 >250°C High thermal stability
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl, aldehyde 588.75 Not reported Aldehyde group enhances reactivity
2-(2-Hydrazineyl)thiazole derivatives (e.g., Compound 3b) Thiazole-thiazolidine tautomers Aryl hydrazineyl, methyl Not reported Not reported Tautomerism affects reactivity
Pyrazole-thiazole hybrids (e.g., Compound 6) Pyrazole-thiazole Chlorophenyl, thiocarboxamide Not reported Not reported Enhanced π-π stacking potential
Key Observations:
  • Bromine Substituents : Bromine atoms in the target compound and 2-bromo-3-(4-bromophenyl) derivative () enhance electrophilic reactivity but may reduce solubility.
  • Tautomerism : Thiazole-thiazolidine tautomerism in compounds like 3b () introduces dynamic structural variability, unlike the rigid fused-ring system of the target compound.

Stability and Handling

  • The 2-bromo-3-(4-bromophenyl) derivative () exhibits exceptional thermal stability (melting point >250°C), making it suitable for high-temperature reactions.
  • The target compound’s hydrobromide salt likely requires room-temperature storage (as in ) to prevent decomposition.

Biological Activity

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide (CAS No. 2174000-03-2) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews its synthesis, biological properties, and relevant case studies.

Molecular Formula: C6_6H5_5BrN2_2S
Molecular Weight: 216.09 g/mol
IUPAC Name: this compound
Physical Form: Powder
Purity: 95%

Synthesis

The synthesis of this compound typically involves the bromomethylation of imidazo[4,3-b][1,3]thiazole derivatives. The process has been optimized to yield high purity compounds suitable for biological testing.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of imidazole derivatives, including this compound. In a recent study, various imidazole derivatives were screened against Gram-positive and Gram-negative bacteria. The findings indicated that many compounds exhibited moderate to strong antibacterial activity.

CompoundMIC (µg/mL)Activity Type
13e1-4Strong against Gram-positive and drug-resistant bacteria
This compoundTBDTBD

Case Study: A specific study highlighted that compound 13e showed significant selectivity against Gram-negative bacteria while maintaining low cytotoxicity against HepG2 cells at concentrations up to 100 µM .

Antifungal Activity

In addition to antibacterial properties, some imidazole derivatives have demonstrated antifungal activity. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance antifungal efficacy.

Safety Profile

The compound is classified under GHS07 with hazard statements indicating potential eye irritation (H319), harmful if swallowed (H302), and respiratory irritation (H335). Proper handling and safety precautions are recommended during laboratory use .

Q & A

Q. What are the recommended synthetic routes for 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide, and how can reaction conditions be optimized?

The synthesis of imidazo-thiazole derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via cyclocondensation of substituted thioamides with α-bromoketones under reflux in ethanol or methanol . Key parameters include:

  • Temperature : Optimal yields are achieved at 70–80°C for 6–8 hours.
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
    Note: Bromomethylation of the imidazo-thiazole core may require careful handling of hydrobromic acid (HBr) to avoid decomposition .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural validation relies on:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylene bromine (δ 4.3–4.7 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 288.6 for C7H7Br2N3S) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
  • X-ray Crystallography : Resolves planar tricyclic systems (r.m.s. deviation <0.02 Å in related structures) .

Advanced Research Questions

Q. How do substituent modifications on the imidazo-thiazole core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

Substituent Position Biological Activity Reference
Bromomethyl3-positionEnhances electrophilicity for covalent binding
4-Bromophenyl6-positionIncreases anticancer activity (IC50: 12 µM vs. breast cancer cells)
Nitro/phenoxy groups5/6-positionImproves antimicrobial potency (MIC: 4 µg/mL against S. aureus)
Methodological Insight: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like pantothenate synthetase .

Q. What strategies resolve contradictions in reported bioactivity data for imidazo-thiazole derivatives?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours vs. 72 hours ).
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Metabolic Stability : Perform hepatic microsome assays (e.g., rat liver S9 fraction) to assess degradation rates .
    Case Study: Conflicting antifungal data for 3-bromophenyl analogs were resolved by testing under hypoxia vs. normoxia .

Q. How can computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) evaluate:

  • Electrophilicity Index (ω) : Higher ω values (>3.5 eV) correlate with faster SN2 kinetics .
  • Transition State Analysis : Identify steric hindrance from adjacent substituents (e.g., methyl groups reduce reactivity by 40%) .
    Experimental Validation: Monitor reaction progress via TLC or in-situ IR for C-Br bond cleavage (~600 cm⁻¹) .

Methodological Challenges and Solutions

Q. What are the pitfalls in crystallizing imidazo-thiazole hydrobromide salts, and how are they addressed?

Common issues include:

  • Hygroscopicity : Store under inert gas (argon) and use anhydrous solvents (e.g., acetonitrile) for recrystallization .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures yield monoclinic vs. orthorhombic forms) .
  • Counterion Effects : Replace HBr with PF6⁻ or BF4⁻ to improve crystal lattice stability .

Q. How is the compound’s stability profile evaluated under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours; analyze via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and monitor degradation products using LC-MS .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures (>150°C for most analogs) .

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